(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one (3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one
Brand Name: Vulcanchem
CAS No.: 1381952-86-8
VCID: VC2590172
InChI: InChI=1S/C11H8BrF3O2/c1-7(16)5-6-8-9(12)3-2-4-10(8)17-11(13,14)15/h2-6H,1H3
SMILES: CC(=O)C=CC1=C(C=CC=C1Br)OC(F)(F)F
Molecular Formula: C11H8BrF3O2
Molecular Weight: 309.08 g/mol

(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one

CAS No.: 1381952-86-8

Cat. No.: VC2590172

Molecular Formula: C11H8BrF3O2

Molecular Weight: 309.08 g/mol

* For research use only. Not for human or veterinary use.

(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one - 1381952-86-8

Specification

CAS No. 1381952-86-8
Molecular Formula C11H8BrF3O2
Molecular Weight 309.08 g/mol
IUPAC Name 4-[2-bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one
Standard InChI InChI=1S/C11H8BrF3O2/c1-7(16)5-6-8-9(12)3-2-4-10(8)17-11(13,14)15/h2-6H,1H3
Standard InChI Key KHRPNNZODGRFMN-UHFFFAOYSA-N
Isomeric SMILES CC(=O)/C=C/C1=C(C=CC=C1Br)OC(F)(F)F
SMILES CC(=O)C=CC1=C(C=CC=C1Br)OC(F)(F)F
Canonical SMILES CC(=O)C=CC1=C(C=CC=C1Br)OC(F)(F)F

Introduction

Chemical Identity and Structure

Basic Identification Parameters

The compound (3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one is categorized as a functionalized enone with a brominated and trifluoromethoxylated phenyl group. The key identification parameters for this compound are summarized in Table 1.

ParameterValue
Chemical Name(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one
CAS Registry Number1381952-86-8
Molecular FormulaC11H8BrF3O2
Molecular Weight309.0792 g/mol
Catalog ReferenceAA57140

The compound features a distinctive structure with an (E)-configured double bond connecting the ketone functionality to the substituted phenyl ring. This geometric configuration is important for its reactivity and potential biological interactions. The presence of both bromine and trifluoromethoxy substituents creates a highly functionalized aromatic system with unique electronic properties .

Structural Features

The molecule consists of a but-3-en-2-one scaffold with a 2-bromo-6-(trifluoromethoxy)phenyl group attached at the 4-position. Key structural features include:

  • A but-3-en-2-one moiety with an (E)-configured double bond

  • A 2-bromo-6-(trifluoromethoxy)phenyl group

  • Electron-withdrawing substituents (bromine and trifluoromethoxy) that influence the electronic distribution

  • A conjugated system that extends from the ketone through the double bond to the aromatic ring

The trifluoromethoxy group (-OCF3) contributes to increased lipophilicity, while the bromine atom provides a reactive site for potential cross-coupling reactions and other synthetic transformations .

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of (3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one typically follows established protocols for preparing aryl-substituted enones. Based on related compounds' synthesis procedures, a potential route may involve the condensation of 2-bromo-6-(trifluoromethoxy)benzaldehyde with acetone under basic conditions to form the corresponding chalcone, followed by selective reduction and optimization for the (E)-isomer .

The general synthetic pathway likely involves:

  • Preparation of the appropriately substituted benzaldehyde

  • Aldol condensation with acetone

  • Isolation and purification of the (E)-isomer

  • Characterization using spectroscopic techniques

Chemical Properties and Reactivity

Physical and Chemical Characteristics

The compound (3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one is expected to exhibit the following physicochemical properties:

  • Appearance: Likely a crystalline solid at room temperature

  • Solubility: Probably soluble in common organic solvents such as dichloromethane, chloroform, and acetone; limited solubility in water due to the presence of lipophilic groups

  • Stability: Relatively stable due to the conjugated system, though sensitive to strong nucleophiles and reducing agents

  • Spectroscopic properties: Distinctive NMR signals for the olefinic protons and characteristic IR bands for the ketone (expected around 1660-1680 cm-1) and C=C stretching

The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, properties highly valued in medicinal chemistry applications. The bromine atom at the 2-position creates a pattern of electronic distribution that influences the reactivity of the entire molecule .

Reactive Sites and Chemical Behavior

Several reactive sites in (3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one make it valuable as a synthetic building block:

  • The α,β-unsaturated ketone moiety can participate in Michael additions, Diels-Alder reactions, and other conjugate addition processes

  • The bromine atom provides a handle for cross-coupling reactions (Suzuki, Stille, Negishi, etc.)

  • The ketone group can undergo nucleophilic addition, reduction, and condensation reactions

  • The double bond can be functionalized through hydrogenation, epoxidation, or hydration

These reactive features make the compound particularly useful for constructing more complex molecular architectures, especially heterocyclic systems with potential biological activity .

Applications in Organic Synthesis

Role as a Building Block

(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one serves as a valuable building block in organic synthesis, particularly for constructing more complex systems. The presence of the bromide functionality makes it especially useful for cross-coupling reactions, while the enone system provides opportunities for cycloaddition and conjugate addition reactions .

Key applications as a building block include:

  • Precursor for heterocyclic synthesis, particularly nitrogen-containing systems

  • Substrate for metal-catalyzed coupling reactions to form carbon-carbon bonds

  • Intermediate in the synthesis of potential pharmacologically active compounds

  • Starting material for fluorine-containing specialty chemicals

Transition Metal-Catalyzed Transformations

The presence of the aryl bromide functionality makes this compound particularly suitable for transition metal-catalyzed coupling reactions. Based on similar structures in the literature, it could potentially participate in:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Heck reactions with olefins

  • Stille coupling with organostannanes

  • Sonogashira coupling with terminal alkynes

  • Buchwald-Hartwig amination with amines

These transformations would enable the construction of more complex molecules by forming new carbon-carbon or carbon-nitrogen bonds at the brominated position .

Structure-Activity Relationships

Functional Group Contributions

  • The trifluoromethoxy group (-OCF3) enhances lipophilicity and metabolic stability, potentially improving membrane permeability in biological systems.

  • The bromine substituent provides both steric bulk and electronic effects, potentially enabling specific interactions with biological targets.

  • The α,β-unsaturated ketone system can act as a Michael acceptor for nucleophilic amino acid residues in proteins.

  • The (E)-configuration of the double bond ensures a specific three-dimensional arrangement of the molecule, which could be important for receptor interactions.

These structural features collectively determine the compound's behavior in chemical reactions and potential biological settings .

Comparison with Related Compounds

While specific comparative data for this exact compound is limited in the search results, we can draw parallels with related structures. Similar compounds with trifluoromethyl or trifluoromethoxy substituents often show enhanced biological activities compared to their non-fluorinated counterparts.

For example, compounds with structural elements similar to (3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one have been explored in various contexts:

  • Related brominated cinnamic acid derivatives like 2-bromo-6-(trifluoromethoxy)cinnamic acid (CAS: 1381952-87-9) appear in chemical catalogs alongside our target compound .

  • Compounds containing trifluoromethoxy groups are frequently explored in medicinal chemistry due to their favorable pharmacokinetic properties.

  • Brominated phenyl rings with electron-withdrawing groups have been employed in the design of enzyme inhibitors and receptor modulators .

The structurally related compound 5-bromo-2-(trifluoromethoxy)cinnamic acid (CAS: 1381952-88-0) appears alongside our target compound in chemical catalogs, suggesting potential synthetic or application relationships .

Analytical Characterization

Spectroscopic Analysis

The structural characterization of (3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one would typically involve multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic signals for the olefinic protons of the enone system, likely as doublets with coupling constants indicative of the (E)-configuration

    • 19F NMR would display signals for the trifluoromethoxy group

    • 13C NMR would reveal the carbonyl carbon, olefinic carbons, and aromatic carbons with characteristic shifts

  • Infrared (IR) Spectroscopy:

    • Expected absorption bands include C=O stretching (approximately 1660-1680 cm-1)

    • C=C stretching for the olefinic bond

    • C-Br and C-O-CF3 stretching bands in the fingerprint region

  • Mass Spectrometry:

    • The molecular ion peak would be expected at m/z 309/311 (due to bromine isotope pattern)

    • Characteristic fragmentation patterns including loss of CH3CO, Br, and OCF3 groups

Chromatographic Techniques

Purification and analysis of (3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one would likely employ:

  • Flash column chromatography using silica gel with appropriate solvent systems (potentially ethyl acetate/petroleum ether mixtures)

  • High-Performance Liquid Chromatography (HPLC) for analytical purity determination

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

These analytical techniques would be essential for confirming the structure, purity, and identity of the synthesized compound .

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